molecular formula C21H20FN3O4S2 B284382 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B284382
M. Wt: 461.5 g/mol
InChI Key: LYOWQIKNJFPZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide is a chemical compound that has shown promise in scientific research applications. It is a thiazolidinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain bacteria and fungi. It has also been found to improve glucose tolerance and insulin sensitivity in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties. It is also relatively easy to synthesize and has shown promise in treating various diseases. The limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide. Future studies should also focus on its potential use in treating other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, research should be conducted to determine potential side effects and toxicity levels.

Synthesis Methods

The synthesis of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide has been achieved using different methods. One of the methods involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-fluorophenyl)acetamide to form the intermediate compound. The intermediate compound is then reacted with allyl isothiocyanate and thiosemicarbazide to form the final product.

Scientific Research Applications

2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide has been studied for its potential use in treating various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in treating diabetes and Alzheimer's disease.

properties

Molecular Formula

C21H20FN3O4S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C21H20FN3O4S2/c1-3-12-25-20(27)18(13-19(26)23-16-8-6-15(22)7-9-16)30-21(25)24-31(28,29)17-10-4-14(2)5-11-17/h3-11,18H,1,12-13H2,2H3,(H,23,26)

InChI Key

LYOWQIKNJFPZGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)CC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)CC=C

Origin of Product

United States

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